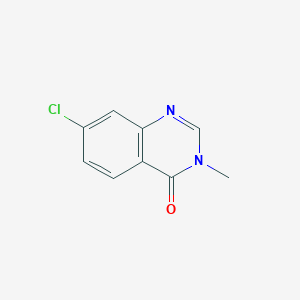

7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate . Another method involves the reaction of anthranilic acid with excess formamide at 120°C in an open-air environment .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

化学反応の分析

Types of Reactions

7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to its corresponding amine or other derivatives.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while substitution reactions could produce various functionalized quinazolinones .

科学的研究の応用

Medicinal Applications

1.1 Anticancer Properties

Research has highlighted the potential of 7-chloro-3-methyl-3,4-dihydroquinazolin-4-one as an anticancer agent. Studies indicate that derivatives of quinazolinone compounds exhibit inhibitory effects on key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for DNA synthesis and repair, making them valuable targets for cancer therapy .

1.2 Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. For instance, derivatives containing the quinazolinone moiety have been evaluated for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the quinazolinone structure can enhance antimicrobial potency .

1.3 Neuroprotective Effects

Recent investigations have suggested that quinazolinone derivatives may possess neuroprotective properties. They are being studied for their ability to inhibit specific proteases linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of these proteases could potentially mitigate the progression of these conditions .

Agricultural Applications

2.1 Herbicidal Activity

this compound derivatives have been explored as herbicides due to their ability to inhibit acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. Research indicates that certain derivatives exhibit high herbicidal activity against monocotyledonous weeds while maintaining crop safety . The following table summarizes the herbicidal efficacy of selected derivatives:

| Compound Name | Target Weed Species | Inhibition Rate (%) | Crop Safety |

|---|---|---|---|

| QPP-7 | Echinochloa crus-galli | >90 | Safe to Oryza sativa |

| QPP-8 | Digitaria sanguinalis | 85 | Safe to Triticum aestivum |

Biological Research Applications

3.1 Larvicidal Activity

The compound has been evaluated for its larvicidal activity against mosquito species such as Aedes aegypti. Studies demonstrate that derivatives exhibit significant larvicidal effects at low concentrations, suggesting potential use in vector control strategies . The effectiveness of these compounds can be summarized in the following table:

| Compound Name | LC50 (μg/mL) | Exposure Time (h) | Target Species |

|---|---|---|---|

| Compound A | 2.085 | 72 | Aedes aegypti |

| Compound B | 4.201 | 72 | Culex pipiens |

作用機序

The mechanism of action of 7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor functions, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 7-Chloro-3-methyl-4(3H)-quinazolinone

- 2,3-Dihydroquinazolin-4(1H)-one

- Quinazoline derivatives like Gefitinib and Erlotinib

Uniqueness

7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been identified as an inhibitor of specific enzymes and receptors, which leads to various pharmacological effects. The compound's structure allows it to modulate enzyme activities and receptor functions, contributing to its potential therapeutic applications.

Biological Activities

1. Antimicrobial Activity

this compound has demonstrated promising antimicrobial properties. Research indicates that it exhibits activity against both gram-positive and gram-negative bacteria. For instance, derivatives of quinazolinone have shown enhanced antibacterial effects, particularly against resistant strains .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have revealed that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and ovarian (A2780) carcinoma cells. The cytotoxicity of this compound was found to be significantly higher than that of established chemotherapeutic agents like lapatinib, with IC50 values indicating potent activity .

3. Enzyme Inhibition

The compound's role as an enzyme inhibitor has been explored in various studies. It has shown effectiveness in inhibiting key enzymes involved in cancer progression and microbial resistance. For example, it has been linked to the inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound. The findings indicated significant antibacterial activity against multiple pathogens, with particular effectiveness noted against Klebsiella pneumoniae and Staphylococcus aureus. The results suggested that modifications in the chemical structure could enhance antimicrobial potency .

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects of several quinazolinone derivatives on MCF-7 and A2780 cell lines, this compound exhibited IC50 values ranging from 0.20 µM to 3.79 µM. These results positioned it as a potent candidate for further development as an anticancer agent .

Data Summary

特性

IUPAC Name |

7-chloro-3-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXSFYHESBVHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201298-39-7 | |

| Record name | 7-chloro-3-methyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。